

Spectroscopic Profile of 1,2-Dibromo-1,2-dichloroethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-1,2-dichloroethane

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This technical guide provides an in-depth overview of the spectroscopic data for **1,2-Dibromo-1,2-dichloroethane** ($C_2H_2Br_2Cl_2$), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1,2-Dibromo-1,2-dichloroethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results	-	-	CH

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C-1, C-2

Note: Due to the presence of meso and dl-diastereomers, the NMR spectra of **1,2-Dibromo-1,2-dichloroethane** can be complex. The chemical shifts are influenced by the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Dibromo-1,2-dichloroethane** is characterized by absorptions corresponding to C-H and C-halogen bonds.

Wavenumber (cm^{-1})	Intensity	Assignment
~2975 - 2845	Moderate-Strong	C-H stretching vibrations
~1470 - 1370	Strong	C-H deformation vibrations
~780 - 580	Strong	C-Br stretching vibrations
Specific C-Cl stretching data not available	-	C-Cl stretching vibrations

The fingerprint region, typically from 1500 to 400 cm^{-1} , contains a unique set of complex overlapping vibrations that are characteristic of the molecule.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **1,2-Dibromo-1,2-dichloroethane** is characterized by a complex isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) isotopes.

m/z	Relative Intensity (%)	Assignment
175	-	$[\text{C}_2\text{H}_2\text{BrCl}]^+$ fragment
177	-	$[\text{C}_2\text{H}_2\text{BrCl}]^+$ fragment (isotope peak)
179	-	$[\text{C}_2\text{H}_2\text{BrCl}]^+$ fragment (isotope peak)

The molecular ion peak $[\text{M}]^+$ would exhibit a characteristic cluster of peaks due to the various combinations of Br and Cl isotopes.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[4\]](#)
- Standard 5 mm NMR tubes.

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,2-Dibromo-1,2-dichloroethane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to an NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a single-pulse ^1H NMR spectrum.
- Integrate the signals to determine the relative ratios of protons.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon.
- A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and structural features of the molecule based on the absorption of infrared radiation.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.[\[2\]](#)
- Salt plates (e.g., NaCl or KBr) or a liquid sample cell.

Sample Preparation (Neat Liquid):

- Place a small drop of **1,2-Dibromo-1,2-dichloroethane** onto one salt plate.
- Carefully place a second salt plate on top to create a thin liquid film.

- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Instrumentation:

- A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[\[5\]](#)

Sample Preparation and Introduction:

- Prepare a dilute solution of **1,2-Dibromo-1,2-dichloroethane** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

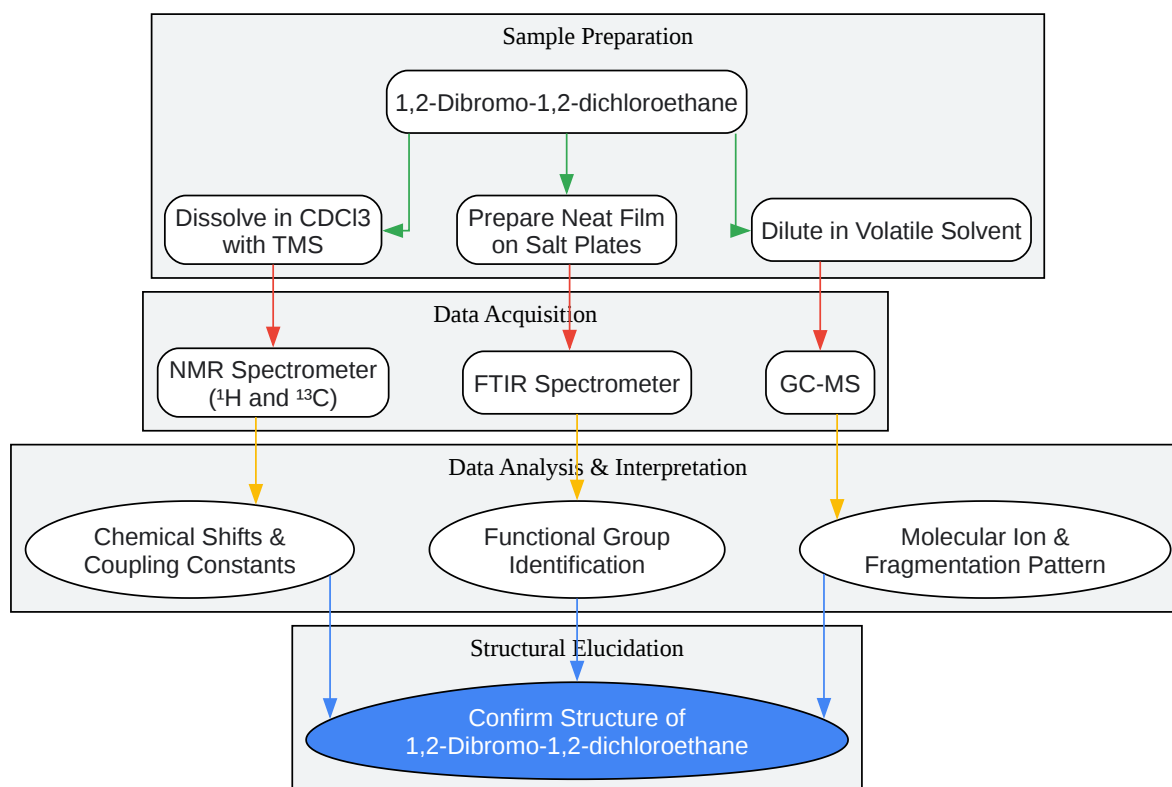
Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,2-Dibromo-1,2-dichloroethane**.



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Caption: Workflow for the spectroscopic analysis of **1,2-Dibromo-1,2-dichloroethane**.

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